3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide
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Overview
Description
3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide is a synthetic organic compound Its structure includes a cyclopentyl group, a cyclohexyl group with a pyrimidin-2-yloxy substituent, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide typically involves multiple steps, including the formation of the cyclohexyl and cyclopentyl rings, the introduction of the pyrimidin-2-yloxy group, and the final coupling to form the propanamide. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or cyclopentyl rings.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Substitution: Substitution reactions might occur at the pyrimidin-2-yloxy group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
- 3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide
Uniqueness
The uniqueness of 3-cyclopentyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)propanamide could lie in its specific structural features, such as the combination of the cyclopentyl and cyclohexyl rings with the pyrimidin-2-yloxy group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-cyclopentyl-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-17(11-6-14-4-1-2-5-14)21-15-7-9-16(10-8-15)23-18-19-12-3-13-20-18/h3,12-16H,1-2,4-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMXLLIGSBDBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCC(CC2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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